N-(acid-PEG3)-N-bis(PEG3-amine)
CAS No.: 2183440-35-7
Cat. No.: VC0536575
Molecular Formula: C25H53N3O11
Molecular Weight: 571.71
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2183440-35-7 |
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Molecular Formula | C25H53N3O11 |
Molecular Weight | 571.71 |
IUPAC Name | 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) |
Standard InChI Key | HHEQPDRTEWXDPR-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
N-(acid-PEG3)-N-bis(PEG3-amine) features a distinctive chemical structure that contributes to its versatility in bioconjugation applications. The compound's core consists of a tertiary amine connected to three PEG3 chains, with one chain terminating in a carboxylic acid group and two chains ending with primary amine groups .
Basic Chemical Information
The detailed chemical properties of N-(acid-PEG3)-N-bis(PEG3-amine) are summarized in Table 1:
Property | Value |
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CAS Number | 2183440-35-7 |
Molecular Formula | C₂₅H₅₃N₃O₁₁ |
Molecular Weight | 571.7 g/mol |
IUPAC Name | 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Purity | ≥95% |
Physical State | Solid powder |
Storage Recommendation | -20°C (long-term); 2-8°C, sealed, dry (short-term) |
Structural Features
The structural characteristics of N-(acid-PEG3)-N-bis(PEG3-amine) include:
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A central tertiary nitrogen atom serving as the branch point
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One PEG3 chain terminating with a carboxylic acid group (-COOH)
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Two PEG3 chains ending with primary amine groups (-NH₂)
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Total of three PEG3 chains, each containing three ethylene oxide units
This unique architecture provides the molecule with multiple reactive sites, making it an excellent candidate for heterobifunctional crosslinking applications. The PEG chains impart water solubility and flexibility to the molecule, while the terminal functional groups enable selective conjugation chemistry .
Functional Reactivity and Conjugation Chemistry
The value of N-(acid-PEG3)-N-bis(PEG3-amine) in bioconjugation stems from its reactive terminal groups that allow for controlled and selective chemical modifications.
Carboxylic Acid Reactivity
The carboxylic acid terminus can be activated using coupling reagents to react with primary amines, facilitating amide bond formation:
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Can react with primary amines in proteins and peptides in the presence of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Can be activated using more advanced coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for improved coupling efficiency
Amine Group Reactivity
The two primary amine termini offer additional conjugation opportunities:
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React selectively with activated NHS esters to form stable amide bonds
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Can participate in reactions with aldehydes and ketones to form Schiff bases
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Capable of reacting with isothiocyanates, forming thiourea bonds
This dual functionality allows for the creation of complex multi-component conjugates, where different biomolecules or synthetic compounds can be attached to the same scaffold in a controlled manner.
Applications in Bioconjugation and Pharmaceutical Research
N-(acid-PEG3)-N-bis(PEG3-amine) finds extensive applications across various biomedical fields due to its unique structure and reactive functional groups.
Targeted Drug Delivery Systems
The compound plays a crucial role in developing advanced drug delivery platforms:
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Functions as a linker to connect targeting moieties (like antibodies) to therapeutic payloads
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The PEG chains enhance solubility and reduce immunogenicity of the resulting conjugates
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Facilitates the creation of multi-functional drug conjugates with improved pharmacokinetic profiles
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Enables the attachment of drugs to antibodies in antibody-drug conjugate (ADC) development
PROTAC Development
N-(acid-PEG3)-N-bis(PEG3-amine) has gained particular importance in the emerging field of Proteolysis Targeting Chimeras (PROTACs):
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Serves as a linker connecting E3 ubiquitin ligase ligands to target protein-binding moieties
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The PEG backbone provides appropriate spacing and flexibility between the two ligand domains
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Contributes to the solubility and cell penetration of the resulting PROTAC molecules
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Helps optimize the formation of the ternary complex (PROTAC-target protein-E3 ligase) required for protein degradation
Biomaterial Development
The compound is utilized in tissue engineering and regenerative medicine applications:
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Used in the creation of biocompatible hydrogels with controlled degradation profiles
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Enables the attachment of bioactive molecules to scaffold materials
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Facilitates the development of cell-instructive biomaterials through multi-functionalization
Comparison with Related PEG Derivatives
To provide context on the utility of N-(acid-PEG3)-N-bis(PEG3-amine), Table 2 presents a comparative analysis with structurally similar compounds:
Compound | CAS Number | Functional Groups | Key Applications | Advantages |
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N-(acid-PEG3)-N-bis(PEG3-amine) | 2183440-35-7 | -COOH and -NH₂ | Bioconjugation, PROTACs, ADCs | Dual reactivity, balanced hydrophilicity |
N-(acid-PEG3)-N-bis(PEG3-azide) | 2182602-17-9 | -COOH and -N₃ | Click chemistry, PROTACs | Orthogonal reactivity via click chemistry |
N-(Amino-PEG3)-N-bis(PEG3-acid) | 2055042-59-4 | -NH₂ and -COOH (2) | Protein crosslinking | Multiple carboxylic acid groups |
N-(acid-PEG3)-N-bis(PEG3-biotin) | Not specified | -COOH and Biotin (2) | Protein labeling, affinity purification | Built-in biotin for streptavidin binding |
Bis-PEG3-acid | Not specified | -COOH (2) | Crosslinking, hydrogel formation | Homobifunctional reactivity |
This comparison highlights how subtle structural differences between these PEG derivatives lead to significant variations in their applications and reactivity profiles. N-(acid-PEG3)-N-bis(PEG3-amine) offers a balanced combination of hydrophilicity and dual functional group reactivity that makes it particularly valuable for heterobifunctional bioconjugation.
Research Findings and Applications
Recent research has demonstrated several key applications and advantages of using N-(acid-PEG3)-N-bis(PEG3-amine) in biomedical contexts.
Enhanced Pharmacokinetic Profiles
Studies have shown that conjugates incorporating N-(acid-PEG3)-N-bis(PEG3-amine) demonstrate:
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Increased water solubility compared to non-PEGylated counterparts
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Reduced clearance rates, leading to longer circulation times in vivo
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Decreased immunogenicity, minimizing adverse immune responses
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Improved stability against enzymatic degradation
These properties are particularly valuable in therapeutic contexts where prolonged drug exposure is beneficial for efficacy.
Multi-Functional Conjugates
The branched structure of N-(acid-PEG3)-N-bis(PEG3-amine) enables the development of sophisticated multi-functional conjugates:
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Facilitation of dual-targeting strategies, where two different targeting ligands can be attached to the same molecule
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Creation of theranostic agents combining therapeutic and diagnostic capabilities
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Development of stimuli-responsive systems with both targeting and payload-release functions
PROTAC Applications
In the field of targeted protein degradation, N-(acid-PEG3)-N-bis(PEG3-amine) has demonstrated particular utility:
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Functions effectively as a linker in PROTACs targeting various disease-relevant proteins
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The PEG structure provides appropriate spacing between the E3 ligase ligand and the target protein ligand
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Contributes to favorable physicochemical properties of the resulting PROTACs, including solubility and cell permeability
Future Perspectives and Developments
The versatility and utility of N-(acid-PEG3)-N-bis(PEG3-amine) suggest several promising directions for future development and application:
Advanced Drug Delivery Systems
The compound is likely to play an increasingly important role in next-generation drug delivery platforms:
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Integration into nanoparticle-based delivery systems for enhanced targeting and reduced side effects
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Development of stimuli-responsive drug release mechanisms utilizing the compound's functional groups
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Expansion of applications in the growing field of protein and peptide therapeutics
Emerging Therapeutic Modalities
N-(acid-PEG3)-N-bis(PEG3-amine) is positioned to contribute to several cutting-edge therapeutic approaches:
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Continued development of novel PROTACs for previously "undruggable" targets
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Application in emerging molecular glue degraders and related protein degradation technologies
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Potential use in cell-penetrating conjugates for intracellular drug delivery
Diagnostic and Imaging Applications
Beyond therapeutics, the compound offers potential in advanced diagnostics:
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